

Technical Guide: (2E,6Z)-Dodecadienal

Reference Standards

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Compound of Interest

Compound Name: 2-trans-6-cis-Dodecadienal

CAS No.: 21662-13-5

Cat. No.: B1609433

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Executive Summary

2-trans-6-cis-Dodecadienal (CAS: 21662-13-5), often referred to as "Violet Leaf Aldehyde," is a high-impact odorant critical to flavor and fragrance formulations requiring green, cucumber, or melon notes.^[1] Its biological activity and sensory threshold are strictly governed by its stereochemistry. The (2E, 6Z) configuration provides the characteristic "violet/cucumber" profile, whereas the all-trans (2E, 6E) isomer is significantly weaker and possesses a fatter, less distinct odor.

For researchers and analytical chemists, the primary challenge lies not in detection, but in stereochemical preservation. This guide compares reference standard grades and outlines a self-validating protocol to ensure data integrity during quantitative analysis.

Chemical Profile & Stereochemical Criticality^[1]

The molecule contains two double bonds with distinct electronic environments:^[1]

- C2=C3 (Trans/E): Conjugated with the carbonyl group. Thermodynamically stable.^[1]

- C6=C7 (Cis/Z): Isolated (non-conjugated). Susceptible to radical attack and isomerization to the lower-energy trans state.[1]

Property	Specification
IUPAC Name	(2E,6Z)-dodeca-2,6-dienal
CAS Number	21662-13-5
Molecular Formula	C ₁₂ H ₂₀ O
Molecular Weight	180.29 g/mol
Odor Threshold	~0.002 ppb (Air) - Extremely Potent
Key Risk	Rapid isomerization to (2E,6E)-dodecadienal upon UV exposure or acid catalysis.[1][2]

Comparative Analysis of Reference Standards

Selecting the correct standard grade depends on the analytical goal (Quantification vs. Identification).

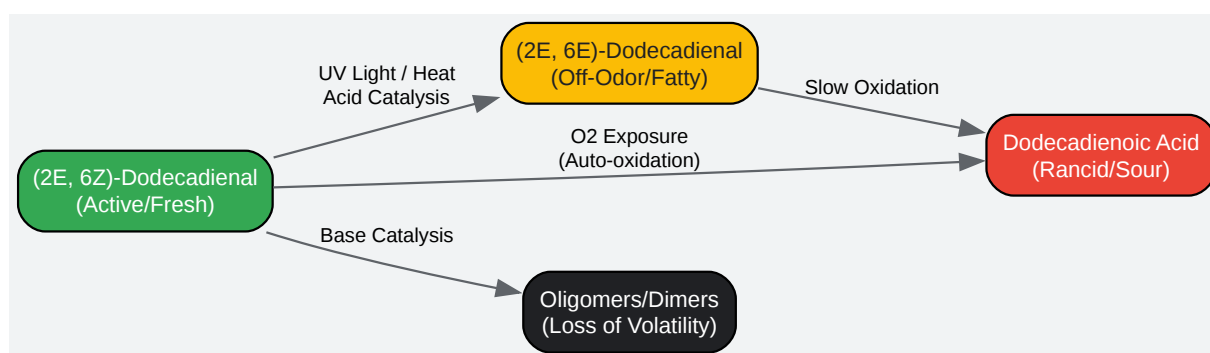
Table 1: Reference Standard Performance Matrix

Feature	Grade A: High-Purity Isomer	Grade B: Technical Mixture	Grade C: Natural Isolate
Purity (GC Area %)	> 95% (Sum of isomers)	> 85% (Sum of isomers)	Variable (Matrix effects)
Isomeric Ratio	> 90% (2E, 6Z)	Variable (often 60:40 Z:E)	> 95% (2E, 6Z)
Primary Use	Quantitative Analysis (qNMR, GC-MS)	Bulk Compounding, Qualitative ID	Isotopic Ratio Mass Spectrometry (IRMS)
Stability Risk	High (Requires -20°C, Argon)	Moderate (Stabilized w/ Alpha-Tocopherol)	High (Bio-matrix degradation)
Cost	High ()	Low (\$)	Extreme (\$)
Supplier Examples	Bedoukian Research, Cayman Chem	Sigma-Aldrich (Tech Grade), Penta	Frutarom, Treatt

Scientist's Insight: Do not use Grade B for determining the "freshness" of a food product. The presence of the (2E, 6E) isomer in Grade B will artificially inflate the calculated degradation products in your sample. Always use Grade A for stability studies.

Degradation Pathways & Handling

The validity of your standard curve is compromised if the standard degrades during the weighing or dilution process. The following diagram illustrates the specific failure modes for this molecule.



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Figure 1: Critical degradation pathways.[1] Note that isomerization (Z -> E) often precedes oxidation, altering the sensory profile before chemical loss is detected by FID.[1]

Analytical Validation Protocol (GC-MS)[1]

To distinguish the target (2E, 6Z) isomer from the degradation product (2E, 6E), a standard non-polar column (e.g., DB-5 or HP-5) is often insufficient as the boiling points are nearly identical.

Protocol: Isomer-Specific Separation

Objective: Achieve baseline resolution (>1.5) between cis and trans isomers.[2]

- Column Selection: Use a high-polarity Polyethylene Glycol (PEG) phase (e.g., DB-WAX or HP-INNOWax).[1] The polarity interaction with the pi-bonds allows for separation based on geometric configuration.[1]
- Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
- Oven Program:
 - Initial: 60°C (Hold 2 min)
 - Ramp A: 10°C/min to 180°C[1]
 - Ramp B: 20°C/min to 240°C (Hold 5 min)

- Note: Slow ramp in the middle is crucial for isomer resolution.
- Inlet: Splitless (if <1 ppm) or Split 1:10. Temp: 240°C. Liner must be deactivated to prevent thermal isomerization in the injector port.

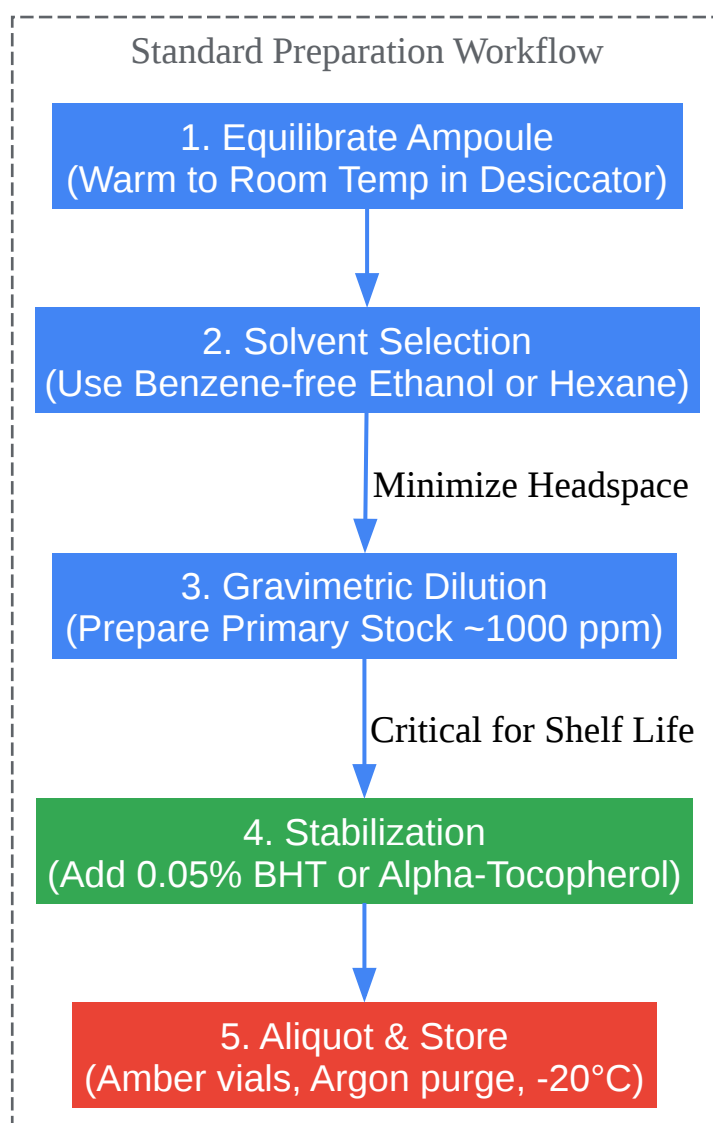
Self-Validating Quality Control Step

Before running samples, inject a "System Suitability Standard" containing a 50:50 mix of (2E,6Z) and (2E,6E).

- Pass Criteria: Two distinct peaks with Resolution (R_s) > 1.5.
- Fail Criteria: Co-elution or "shouldering" peaks.[\[1\]](#)

Experimental Workflow: Standard Preparation

Handling pure (2E,6Z)-dodecadienal requires strict exclusion of oxygen and light.[\[1\]](#)



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Figure 2: Step-by-step preparation to minimize oxidative degradation.

Causality of Protocol Choices:

- Equilibration (Step 1): Opening a cold ampoule condenses atmospheric moisture, which accelerates acid-catalyzed isomerization.[1]
- Stabilization (Step 4): Aldehydes oxidize to carboxylic acids rapidly. BHT acts as a radical scavenger, preserving the concentration for up to 3 months. Without BHT, the titer can drop by 10% in 24 hours.

References

- Bedoukian Research. (n.d.).^{[1][3][4][5]} (E,Z)-2,6-Dodecadienal Technical Data Sheet. Retrieved from [\[Link\]](#)
- The Good Scents Company. (2023).^[6] **2-trans-6-cis-dodecadienal**: Organoleptic Properties and Suppliers. Retrieved from [\[Link\]](#)
- Flavor and Extract Manufacturers Association (FEMA). (2008). FEMA GRAS Assessment of Aliphatic and Aromatic Aldehydes (FEMA 3637). Food and Chemical Toxicology. Retrieved from [\[Link\]](#)^[1]
- PubChem. (2025).^{[1][2]} Compound Summary: (2E,6Z)-dodeca-2,6-dienal (CAS 21662-13-5).^{[1][2][5]} National Library of Medicine. Retrieved from [\[Link\]](#)^[1]
- National Institute of Health (NIH). (2012). Novel methods for quantification of long-chain unsaturated aldehydes. Retrieved from [\[Link\]](#)

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Sources

- 1. Showing Compound 2-trans-6-cis-Dodecadienal (FDB010401) - FooDB [\[foodb.ca\]](https://foodb.ca)
- 2. 2,6-Dodecadienal, (2E,6Z)- | C₁₂H₂₀O | CID 6430759 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- 3. 2-dodecenal, 4826-62-4 [\[thegoodscentscompany.com\]](https://thegoodscentscompany.com)
- 4. (E,Z)-2,6-nonadienal, 557-48-2 [\[thegoodscentscompany.com\]](https://thegoodscentscompany.com)
- 5. (E,Z)-2,6-dodecadienal, 21662-13-5 [\[thegoodscentscompany.com\]](https://thegoodscentscompany.com)
- 6. researchgate.net [\[researchgate.net\]](https://researchgate.net)
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